4,6-Dichloro-5-methyl-2-pyrimidin-2-ylpyrimidine
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Overview
Description
4,6-Dichloro-5-methyl-2-pyrimidin-2-ylpyrimidine is a useful research compound. Its molecular formula is C9H6Cl2N4 and its molecular weight is 241.08. The purity is usually 95%.
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Scientific Research Applications
Tautomerism and Molecular Recognition
Pyrimidines, including derivatives like 4,6-Dichloro-5-methyl-2-pyrimidin-2-ylpyrimidine, play a crucial role in biology and medicine, particularly in DNA. Their molecular recognition, which is essential for pharmaceuticals containing this functionality, depends heavily on hydrogen bonding processes. A study explored the crystallization of 4-amino-5-chloro-2,6-dimethylpyrimidine, showcasing different tautomeric forms and their hydrogen bonding interactions, contributing to our understanding of molecular recognition in drug design (Rajam et al., 2017).
Synthesis of Pyrimidine Derivatives
Research has focused on synthesizing various pyrimidine derivatives, highlighting the versatility of pyrimidine compounds in chemical synthesis. For instance, the synthesis of methyl esters of 5-amino-4-(substituted amino)pyrrolo[2,3-d]pyrimidine-6-carboxylic acids, starting with reactions involving 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile, demonstrates the compound's role in creating biologically significant derivatives (Тумкявичюс et al., 2013).
Antimicrobial Applications
Some pyrimidine derivatives have been studied for their antimicrobial properties. The synthesis and biological evaluation of various pyrimidine, pyrimido[2,1-b][1,3]thiazine, and thiazolo[3,2-a]pyrimidine derivatives have shown promising antimicrobial activity. This underlines the potential of pyrimidine-based compounds in developing new antimicrobial agents (Sayed et al., 2006).
Nonlinear Optical Exploration
Pyrimidine derivatives are also significant in nonlinear optics (NLO). A study focused on thiopyrimidine derivatives, including those based on pyrimidine structures, for NLO studies. This research points to the potential of pyrimidine-based compounds in optoelectronics and high-tech applications due to their promising NLO characteristics (Hussain et al., 2020).
Mechanism of Action
Pharmacokinetics
These properties are critical for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
As a pyrimidine derivative, it may potentially influence nucleic acid synthesis and other cellular functions . .
Biochemical Analysis
Biochemical Properties
4,6-Dichloro-5-methyl-2-pyrimidin-2-ylpyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. For instance, it has been observed to interact with enzymes involved in nucleotide synthesis, leading to alterations in DNA and RNA synthesis . Additionally, this compound can bind to specific proteins, modulating their activity and impacting cellular signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in cell cycle regulation, apoptosis, and stress response . Furthermore, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and biosynthetic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and proteins, altering their structure and function. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Properties
IUPAC Name |
4,6-dichloro-5-methyl-2-pyrimidin-2-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N4/c1-5-6(10)14-9(15-7(5)11)8-12-3-2-4-13-8/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDCLQXMHQXGGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)C2=NC=CC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.